molecular formula C6H15Cl2NO2S B1384071 4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride CAS No. 2031269-50-6

4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride

Cat. No. B1384071
M. Wt: 236.16 g/mol
InChI Key: JZUVJMAWPULGTI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride, also known as DBU-Cl, is a derivative of 4-(Dimethylamino)butane-1-sulfonyl chloride . It is a white to off-white crystalline solid that is highly soluble in polar solvents such as water and methanol.


Synthesis Analysis

DBU-Cl can be prepared by reacting 4-(Dimethylamino)butanesulfonic acid with thionyl chloride in the presence of pyridine at room temperature. The resulting product is then treated with hydrochloric acid to yield DBU-Cl.


Molecular Structure Analysis

The molecular formula of DBU-Cl is C6H15Cl2NO2S, and it has a molecular weight of 236.16 g/mol . Its InChI code is 1S/C6H14ClNO2S.ClH/c1-8(2)5-3-4-6-11(7,9)10;/h3-6H2,1-2H3;1H .

Scientific Research Applications

Catalysis and Reaction Mechanisms

4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Detailed reaction mechanisms involving this compound reveal that it forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with nucleophilic substrates to form transient intermediates, eventually regenerating the catalyst (Liu et al., 2014).

Novel Reaction Formation

Compounds similar to 4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride react with ethyl chloroformate to produce indolizinium and quinolizinium salts, showcasing their reactivity and potential for generating novel chemical structures (Kawano et al., 1992).

Polymer Research

In polymer science, Poly [(4-aminophenyl)sulfonyl]butanediamide and its derivatives demonstrate properties like salt rejection, water flux, and molecular weight cutoff in desalination studies. These materials' hydrophilic nature and resistance in various pH ranges showcase their potential in filtration and separation technologies (Padaki et al., 2013).

Materials Science and Optical Applications

4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride and its derivatives find applications in materials science, particularly in developing π-conjugated materials for optical analysis. These compounds exhibit unique interactions, such as hydrogen bonding and π–π stacking interactions, demonstrating their potential in developing new materials with specific optical properties (Antony et al., 2019).

Biochemistry and Analytical Techniques

In biochemistry, derivatives of 4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride serve as fluorescent probes or are used in derivatization methods for the analysis of phenolic compounds, showcasing their utility in enhancing the sensitivity and specificity of analytical techniques (Skorka et al., 1981; Xu & Spink, 2007).

properties

IUPAC Name

4-(dimethylamino)butane-1-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO2S.ClH/c1-8(2)5-3-4-6-11(7,9)10;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUVJMAWPULGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride

CAS RN

2031269-50-6
Record name 4-(dimethylamino)butane-1-sulfonyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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